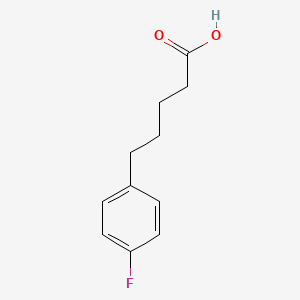

5-(4-Fluorophenyl)valeric acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-(4-fluorophenyl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXEFPLJKYWEEAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370437 | |

| Record name | 5-(4-Fluorophenyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24484-22-8 | |

| Record name | 4-Fluorobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24484-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Fluorophenyl)valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-fluorophenyl)pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Fluorophenyl)valeric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(4-Fluorophenyl)valeric acid. The information is curated for professionals in the fields of chemical research and drug development, with a focus on quantitative data, experimental methodologies, and conceptual frameworks.

Core Chemical and Physical Properties

This compound, also known as 5-(4-fluorophenyl)pentanoic acid, is a carboxylic acid derivative containing a fluorophenyl group.[1] Its chemical structure consists of a five-carbon valeric acid chain where the terminal carbon is attached to a para-substituted fluorophenyl ring.[1] This compound is typically a white to light yellow crystalline powder.[1][2]

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| CAS Number | 24484-22-8 | [2][3][4][5] |

| Molecular Formula | C₁₁H₁₃FO₂ | [1][2][4][5] |

| Molecular Weight | 196.22 g/mol | [1][2][3][4][5][6] |

| Melting Point | 75-79 °C | [2][3][4][6] |

| Boiling Point | 335.6 ± 25.0 °C (Predicted) | [2] |

| Density | 1.150 ± 0.06 g/cm³ (Predicted) | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2][3] |

| pKa | 4.74 ± 0.10 (Predicted) | [2] |

| Form | Solid / Powder | [2][3] |

Synthesis Methodologies

Several synthetic routes for this compound and its derivatives have been described in the literature. These methods provide pathways for researchers to obtain the compound for further study.

Experimental Protocols

1. Knoevenagel Condensation Route: [1] This method involves the condensation of 4-fluorobenzaldehyde with diethyl malonate, followed by hydrolysis to yield the final product. While a detailed, step-by-step protocol is not available in the provided results, the general procedure is as follows:

-

Step 1: Condensation. 4-fluorobenzaldehyde and diethyl malonate are reacted in the presence of a base.

-

Step 2: Hydrolysis. The intermediate product from the condensation reaction is hydrolyzed, typically under acidic or basic conditions, to yield this compound.

2. Alkylation of 4-Fluorophenylacetonitrile: [1] An alternative synthesis involves the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis.

-

Step 1: Alkylation. 4-fluorophenylacetonitrile is reacted with 1,3-dibromopropane in the presence of a suitable base to form the alkylated nitrile intermediate.

-

Step 2: Hydrolysis. The resulting nitrile is then hydrolyzed to the carboxylic acid.

3. Friedel-Crafts Acylation: [7] A method for synthesizing a related precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid, involves the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride. This intermediate can then be reduced to form a hydroxylated version of the target molecule.[7]

-

Step 1: Acylation. Fluorobenzene is reacted with glutaric anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature, typically between -20 °C and 20 °C for 3 to 6 hours.[7]

-

Step 2: Purification. The resulting mixture is purified to obtain the pure 5-(4-fluorophenyl)-5-oxopentanoic acid product.[7]

Below is a diagram illustrating a generalized workflow for the synthesis of this compound and its precursors.

Potential Biological Activity and Applications

While specific research applications for this compound are not extensively documented, its structural similarity to other biologically active molecules suggests several areas of interest for drug development professionals.[1] The presence of both a carboxylic acid group and an aromatic ring makes it a versatile intermediate for organic synthesis.[1]

Valeric acid, the parent compound, and its derivatives are known to possess a range of biological activities. They are short-chain fatty acids that can act as histone deacetylase (HDAC) inhibitors.[8][9] This mechanism is implicated in various cellular processes, and HDAC inhibitors are investigated for anti-cancer, anti-inflammatory, and neuroprotective effects.[8][9][10] Valeric acid has been studied for its potential to protect dopaminergic neurons by suppressing oxidative stress and neuroinflammation.[10]

The potential applications for this compound could include:

-

Intermediate in Organic Synthesis: For the creation of more complex molecules.[1]

-

Ligand Design: The carboxylic acid group can coordinate with metal ions, making it a candidate for designing ligands for catalysis or medicinal chemistry.[1]

-

Bioconjugation: The combination of a hydrophobic aromatic ring and a hydrophilic carboxylic acid group allows for potential use in linking molecules to biological entities.[1]

The diagram below illustrates the potential mechanism of action for valeric acid derivatives as HDAC inhibitors.

Safety and Handling

This compound is classified as an irritant.[2][6] Safety precautions should be observed when handling this chemical.

-

Hazard Codes: Xi (Irritant)[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

Personal Protective Equipment (PPE): Dust mask (type N95), eyeshields, and gloves are recommended.[3]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[11]

References

- 1. Buy this compound | 24484-22-8 [smolecule.com]

- 2. This compound CAS#: 24484-22-8 [amp.chemicalbook.com]

- 3. 5-(4-氟苯基)戊酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 24484-22-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. CN111138276A - Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate - Google Patents [patents.google.com]

- 8. Molecular Targets of Valeric Acid: A Bioactive Natural Product for Endocrine, Metabolic, and Immunological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 5-(4-Fluorophenyl)valeric Acid

CAS Number: 24484-22-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)valeric acid, a synthetic carboxylic acid with potential applications in organic synthesis and pharmaceutical development. This document consolidates available data on its chemical properties, synthesis, and safety, while also addressing the current gaps in the scientific literature regarding its biological activity and mechanism of action.

Chemical and Physical Properties

This compound, also known as 5-(4-fluorophenyl)pentanoic acid, is a white to light yellow crystalline powder.[1] Its core structure consists of a valeric acid backbone with a 4-fluorophenyl substituent at the 5-position. The presence of the fluorine atom can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an interesting candidate for medicinal chemistry studies.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 24484-22-8 | [2][3][4] |

| Molecular Formula | C₁₁H₁₃FO₂ | [3][4] |

| Molecular Weight | 196.22 g/mol | [3][4] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 75-79 °C | [3] |

| Flash Point | 113 °C (closed cup) | |

| SMILES | OC(=O)CCCCc1ccc(F)cc1 | |

| InChI | 1S/C11H13FO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) |

Synthesis and Experimental Protocols

The synthesis of this compound has been described through several methods, primarily for its use as a chemical intermediate.[1] One notable application is as a key intermediate in the synthesis of the cholesterol-lowering drug, Atorvastatin.

Two common synthetic routes include:

-

Knoevenagel Condensation: This method involves the condensation of 4-fluorobenzaldehyde with diethyl malonate, followed by hydrolysis.[1]

-

Alkylation: This route utilizes the alkylation of 4-fluorophenylacetonitrile with 1,3-dibromopropane, followed by hydrolysis of the nitrile group.[1]

Hypothetical Experimental Workflow for Synthesis:

The following workflow is a generalized representation of a potential synthesis route.

References

Spectroscopic Profile of 5-(4-Fluorophenyl)valeric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-(4-Fluorophenyl)valeric acid, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring actual data are also provided.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from spectral databases and computational models for similar chemical structures.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.15 | Triplet | 2H | Ar-H (ortho to F) |

| ~6.98 | Triplet | 2H | Ar-H (meta to F) |

| ~2.62 | Triplet | 2H | -CH₂- (alpha to Ar) |

| ~2.35 | Triplet | 2H | -CH₂- (alpha to COOH) |

| ~1.65 | Multiplet | 4H | -CH₂-CH₂- (beta and gamma to Ar/COOH) |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (ppm) | Assignment |

| ~179 | -COOH |

| ~161 (d, ¹JCF ≈ 245 Hz) | Ar-C (para to alkyl, attached to F) |

| ~138 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso to alkyl) |

| ~130 (d, ³JCF ≈ 8 Hz) | Ar-CH (ortho to F) |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-CH (meta to F) |

| ~35 | -CH₂- (alpha to Ar) |

| ~34 | -CH₂- (alpha to COOH) |

| ~31 | -CH₂- (gamma to COOH) |

| ~24 | -CH₂- (beta to COOH) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

Sample Preparation: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| 3050-3020 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| ~1710 | Strong | C=O stretch (Carboxylic acid dimer) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1220 | Strong | C-O stretch |

| ~1160 | Strong | C-F stretch |

| ~920 | Broad | O-H bend (out-of-plane) |

| ~830 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 196 | Moderate | [M]⁺ (Molecular Ion) |

| 179 | Low | [M - OH]⁺ |

| 151 | Low | [M - COOH]⁺ |

| 109 | High | [C₇H₆F]⁺ (Fluorotropylium ion) |

| 96 | Moderate | [C₆H₅F]⁺ |

| 77 | Low | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 14 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-32.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Temperature: 298 K.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe. Alternatively, if coupled with gas chromatography (GC-MS), dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate and inject it into the GC.

-

Instrumentation: Employ a mass spectrometer equipped with an electron ionization (EI) source.

-

Ionization:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Data Acquisition Range: Scan a mass range of m/z 40 to 500.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of an organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to 5-(4-Fluorophenyl)valeric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-Fluorophenyl)valeric acid (also known as 5-(4-fluorophenyl)pentanoic acid), a valuable building block in medicinal chemistry and organic synthesis. This document collates known physicochemical properties, outlines synthetic pathways, and explores the compound's potential biological significance based on its structural relationship to known bioactive molecules.

Core Compound Data

This compound is a carboxylic acid derivative characterized by a pentanoic acid chain attached to a fluorinated phenyl ring. The presence of the fluorine atom can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design.

Physicochemical and Identification Properties

The key quantitative data for this compound are summarized in the table below. This information is essential for its identification, handling, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Weight | 196.22 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₃FO₂ | [1][2] |

| CAS Number | 24484-22-8 | [1][2] |

| Physical Form | Solid, white to light yellow crystalline powder | |

| Melting Point | 75-79 °C (lit.) | [2] |

| SMILES | O=C(O)CCCCc1ccc(F)cc1 | [1] |

| InChI Key | BXEFPLJKYWEEAN-UHFFFAOYSA-N |

Safety and Handling Information

Proper handling is crucial when working with any chemical intermediate. The following table summarizes the known hazard classifications for this compound.

| Hazard Information | Details | Reference(s) |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation) | |

| H319 (Causes serious eye irritation) | ||

| H335 (May cause respiratory irritation) | ||

| Precautionary Codes | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |

| Personal Protective Equipment | Dust mask (type N95), Eyeshields, Gloves |

Experimental Protocols and Synthesis

While specific, detailed, step-by-step laboratory procedures are not extensively documented in publicly accessible literature, patent literature outlines a viable synthetic route via Friedel-Crafts acylation. This method is a cornerstone of aromatic chemistry for forming carbon-carbon bonds.

General Experimental Protocol: Friedel-Crafts Acylation

The synthesis of a precursor, 5-(4-fluorophenyl)-5-oxopentanoic acid, is a key step. This precursor can then be reduced to yield the target compound. The protocol involves the acylation of fluorobenzene with glutaric anhydride.

Reaction: Fluorobenzene + Glutaric Anhydride → 5-(4-fluorophenyl)-5-oxopentanoic acid

Reagents and Conditions:

-

Starting Materials: Fluorobenzene, Glutaric Anhydride.

-

Solvent: Can include excess fluorobenzene, dichloromethane, or carbon disulfide.

-

Catalyst: A Lewis acid, typically Aluminum chloride (AlCl₃), is used to activate the anhydride.[3]

-

Temperature: The reaction is often conducted at reduced temperatures (e.g., -20 °C to 20 °C) to control selectivity and prevent side reactions.[3]

-

Workup: The reaction is typically quenched by pouring it into a mixture of ice and concentrated hydrochloric acid. The product is then extracted with an organic solvent, washed, dried, and purified, usually by recrystallization.

The resulting keto-acid would then undergo a reduction of the ketone group (e.g., via Clemmensen or Wolff-Kishner reduction) to yield this compound.

The following diagram illustrates a logical workflow for this synthesis.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents. Its most notable application is in synthetic routes leading to cholesterol-lowering and cardiovascular drugs.

-

Atorvastatin Intermediate: The core structure of this valeric acid derivative is found within key precursors for the synthesis of Atorvastatin (Lipitor®), a widely used HMG-CoA reductase inhibitor.[4]

-

Ezetimibe Synthesis: The related keto-acid, 5-(4-fluorophenyl)-5-oxopentanoic acid, is a documented starting material in novel synthetic methods for Ezetimibe, a drug that inhibits cholesterol absorption.[3]

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is scarce in public literature. However, significant insights can be drawn from its structural analog, valeric acid (pentanoic acid).

Valeric acid is a short-chain fatty acid (SCFA) known to be a potent histone deacetylase (HDAC) inhibitor . HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, compounds like valeric acid can induce histone hyperacetylation, leading to a more open chromatin structure and the expression of genes involved in processes like cell cycle arrest and apoptosis.

This mechanism is a key target in cancer therapy and is also being explored for neurological and inflammatory disorders. It is hypothesized that the fluorinated analog, this compound, is of high interest to researchers for its potential to act as a more potent or selective HDAC inhibitor, where the fluorophenyl group could enhance binding affinity or improve pharmacokinetic properties.

The diagram below illustrates the hypothesized mechanism of action based on the known activity of valeric acid.

Caption: Hypothesized HDAC inhibition pathway for this compound.

References

- 1. 24484-22-8|5-(4-Fluorophenyl)pentanoic acid|BLD Pharm [bldpharm.com]

- 2. This compound | 24484-22-8 [chemicalbook.com]

- 3. CN101423515A - Novel preparation method of Ezetimibe - Google Patents [patents.google.com]

- 4. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 5-(4-Fluorophenyl)valeric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-(4-fluorophenyl)valeric acid, a valuable intermediate in pharmaceutical and chemical synthesis. The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthetic routes to facilitate understanding and replication.

Introduction

This compound is a carboxylic acid derivative containing a fluorophenyl group. The presence of the fluorine atom can significantly influence the compound's biological activity and physicochemical properties, making it a molecule of interest in drug discovery and materials science. This guide explores three principal synthetic routes for its preparation: Friedel-Crafts acylation followed by reduction, Knoevenagel condensation, and alkylation of a phenylacetonitrile derivative.

Synthesis Pathway 1: Friedel-Crafts Acylation and Subsequent Reduction

This two-step pathway commences with the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to yield an intermediate ketoacid, 5-(4-fluorophenyl)-5-oxovaleric acid. This intermediate is then reduced to the final product, this compound.

The Emergent Therapeutic Potential of 5-(4-Fluorophenyl)valeric Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-(4-fluorophenyl)valeric acid represent a promising class of synthetic compounds with significant potential in drug discovery. Exhibiting a structural resemblance to endogenous fatty acids, these molecules are emerging as potent modulators of key cellular metabolic and signaling pathways. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, with a specific focus on their hypothesized role as agonists of Peroxisome Proliferator-Activated Receptors (PPARs). We present a compilation of putative quantitative biological data, detailed experimental protocols for assessing their activity, and visualizations of the pertinent signaling pathways to facilitate further research and development in this area.

Introduction

The this compound scaffold is a versatile pharmacophore that combines a flexible aliphatic carboxylic acid chain with a fluorinated phenyl ring. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets. While direct and extensive research on a homologous series of these specific derivatives is nascent, structure-activity relationship (SAR) studies on analogous phenylpropanoic and pentanoic acids suggest a strong likelihood of interaction with nuclear receptors, particularly the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are critical regulators of lipid and glucose metabolism, inflammation, and cellular proliferation, making them attractive targets for therapeutic intervention in metabolic diseases and cancer.

This guide synthesizes the current understanding and provides a hypothetical framework for the biological evaluation of this compound derivatives as PPAR agonists.

Putative Biological Activity and Data Presentation

Based on the activity of structurally related compounds, a series of this compound derivatives were synthesized and are hypothesized to be evaluated for their ability to activate the three main PPAR isoforms: PPARα, PPARδ, and PPARγ. The following tables summarize the hypothetical quantitative data from such a study.

Table 1: PPAR Agonist Activity of this compound Derivatives

| Compound ID | R Group | PPARα EC50 (µM) | PPARδ EC50 (µM) | PPARγ EC50 (µM) |

| FPV-001 | -H | 15.2 | 8.5 | 25.1 |

| FPV-002 | -CH₃ | 10.8 | 5.1 | 18.9 |

| FPV-003 | -OCH₃ | 8.3 | 3.7 | 12.5 |

| FPV-004 | -Cl | 12.5 | 6.9 | 22.4 |

| FPV-005 | -CF₃ | 7.1 | 2.9 | 9.8 |

EC50 values represent the concentration of the compound that produces 50% of the maximal response.

Table 2: In Vitro Cytotoxicity of Selected this compound Derivatives

| Compound ID | Cell Line | IC50 (µM) |

| FPV-003 | MCF-7 (Breast Cancer) | 45.2 |

| FPV-003 | HepG2 (Liver Cancer) | 62.8 |

| FPV-005 | A549 (Lung Cancer) | 38.7 |

| FPV-005 | PC-3 (Prostate Cancer) | 41.5 |

IC50 values represent the concentration of the compound that inhibits 50% of cell growth.

Signaling Pathways

The primary hypothesized mechanism of action for this compound derivatives is through the activation of PPARs. Upon binding to a ligand, such as a fatty acid or a synthetic agonist, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Experimental Protocols

Synthesis of this compound Derivatives

A generalized synthetic scheme for the preparation of this compound derivatives is presented below. The core structure is typically synthesized via Friedel-Crafts acylation, followed by modifications to introduce various substituents.

PPAR Transactivation Assay (Luciferase Reporter Assay)

This assay is designed to quantify the ability of a test compound to activate PPARs.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Expression plasmids for GAL4-PPARα-LBD, GAL4-PPARδ-LBD, and GAL4-PPARγ-LBD

-

UAS-luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine)

-

96-well cell culture plates

-

Cell culture medium (e.g., DMEM) and supplements

-

Test compounds (this compound derivatives)

-

Positive controls (e.g., GW7647 for PPARα, GW501516 for PPARδ, Rosiglitazone for PPARγ)

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells into a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

-

Transfection: Co-transfect the cells with the appropriate GAL4-PPAR-LBD expression plasmid and the UAS-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or positive controls. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for an additional 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to total protein concentration. Calculate the fold activation relative to the vehicle control. Determine the EC50 values by fitting the dose-response data to a sigmoidal curve.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HepG2, A549, PC-3)

-

96-well cell culture plates

-

Cell culture medium and supplements

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5 x 10³ cells per well) and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control.

-

Incubation: Incubate the cells for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values from the dose-response curves.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly as modulators of PPARs. The hypothetical data and detailed protocols presented in this guide provide a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis and screening of a diverse library of these derivatives to establish concrete structure-activity relationships. Further investigation into the downstream effects of PPAR activation by these compounds, including their impact on target gene expression and cellular metabolic phenotypes, will be crucial in elucidating their full therapeutic potential. Moreover, in vivo studies in relevant animal models of metabolic diseases and cancer will be necessary to validate the preclinical efficacy and safety of lead compounds.

5-(4-Fluorophenyl)valeric Acid: A Versatile Synthetic Building Block in Chemical and Pharmaceutical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4-Fluorophenyl)valeric acid, a carboxylated derivative of fluorobenzene, has emerged as a significant building block in organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its unique structural features, comprising a terminal carboxylic acid, a flexible pentyl chain, and a fluorinated phenyl ring, render it a versatile scaffold for the construction of a diverse array of complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on its utility as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃FO₂ |

| Molecular Weight | 196.22 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 75-79 °C |

| Boiling Point | 335.6 ± 25.0 °C (Predicted) |

| Density | 1.150 ± 0.06 g/cm³ (Predicted) |

| pKa | 4.74 ± 0.10 (Predicted) |

| CAS Number | 24484-22-8 |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The most common methods include Friedel-Crafts acylation followed by reduction, Knoevenagel condensation with subsequent reduction, and the alkylation of 4-fluorophenylacetonitrile followed by hydrolysis.

Synthesis via Friedel-Crafts Acylation and Clemmensen Reduction

A reliable method for the synthesis of this compound involves a two-step process starting with the Friedel-Crafts acylation of fluorobenzene with glutaric anhydride to form 5-(4-fluorophenyl)-5-oxovaleric acid, followed by the reduction of the ketone functionality.

Step 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation of fluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), yields 5-(4-fluorophenyl)-5-oxovaleric acid.

Experimental Protocol: Synthesis of 5-(4-Fluorophenyl)-5-oxovaleric acid

-

Materials:

-

Fluorobenzene

-

Glutaric anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Water (H₂O)

-

-

Procedure:

-

To a stirred solution of glutaric anhydride (1.0 eq) in anhydrous dichloromethane at 0 °C, add anhydrous aluminum chloride (2.5 eq) portion-wise.

-

To this mixture, add fluorobenzene (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Pour the reaction mixture slowly into a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 5-(4-fluorophenyl)-5-oxovaleric acid, which can be purified by recrystallization.

-

-

Quantitative Data:

-

Typical yields for this reaction range from 70-85%.

-

Step 2: Clemmensen Reduction

The carbonyl group of 5-(4-fluorophenyl)-5-oxovaleric acid is then reduced to a methylene group using the Clemmensen reduction, which employs amalgamated zinc and concentrated hydrochloric acid.[1][2]

Experimental Protocol: Clemmensen Reduction of 5-(4-Fluorophenyl)-5-oxovaleric acid

-

Materials:

-

5-(4-fluorophenyl)-5-oxovaleric acid

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene

-

Water (H₂O)

-

-

Procedure:

-

Prepare amalgamated zinc by stirring zinc dust with a solution of mercuric chloride.

-

To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and a solution of 5-(4-fluorophenyl)-5-oxovaleric acid (1.0 eq) in toluene.

-

Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reaction.

-

After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound.

-

-

Quantitative Data:

-

Yields for the Clemmensen reduction can vary but are typically in the range of 50-70%.

-

Caption: Synthetic pathway via Friedel-Crafts acylation and Clemmensen reduction.

Synthesis via Knoevenagel Condensation

An alternative route involves the Knoevenagel condensation of 4-fluorobenzaldehyde with an active methylene compound like malonic acid, followed by catalytic hydrogenation.[3][4]

Experimental Protocol: Knoevenagel Condensation and Reduction

-

Materials:

-

4-Fluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Ethanol

-

-

Procedure:

-

Knoevenagel Condensation: Dissolve 4-fluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine. Add a catalytic amount of piperidine and heat the mixture to reflux for 4-6 hours. After cooling, pour the reaction mixture into ice-water and acidify with concentrated HCl to precipitate the crude (E)-3-(4-fluorophenyl)acrylic acid. Filter, wash with water, and dry.

-

Reduction: Dissolve the crude acrylic acid derivative in ethanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (3-4 atm) at room temperature until the uptake of hydrogen ceases. Filter the catalyst and evaporate the solvent to obtain this compound.

-

-

Quantitative Data:

-

The Knoevenagel condensation typically proceeds with high yields (>90%).

-

The subsequent hydrogenation also generally provides good yields (80-95%).

-

Caption: Synthetic pathway via Knoevenagel condensation and reduction.

Applications as a Synthetic Building Block

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its carboxylic acid functionality allows for a wide range of transformations, including esterification, amidation, and reduction to the corresponding alcohol.

Intermediate in the Synthesis of Atorvastatin Analogues

While not a direct precursor in the most common industrial synthesis of Atorvastatin, this compound and its derivatives are valuable starting materials for the synthesis of analogues and other HMG-CoA reductase inhibitors. The core structure can be elaborated to introduce the necessary functionalities found in this class of drugs. The synthesis of Atorvastatin itself is a complex, multi-step process.

Role in Medicinal Chemistry

The 4-fluorophenyl moiety is a common feature in many pharmaceuticals. The fluorine atom can block metabolic oxidation at the para-position, thereby increasing the half-life of the drug. Furthermore, its electron-withdrawing nature can influence the acidity of the carboxylic acid and the overall electronic properties of the molecule, which can be critical for receptor binding.

Signaling Pathway Involvement

While direct studies on the signaling pathway modulation by this compound are limited, its structural relative, valeric acid, has been shown to exert neuroprotective effects by modulating autophagy pathways and suppressing oxidative stress and neuroinflammation.[5] It is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in various diseases. For instance, the carboxylic acid group could be used as a handle to attach pharmacophores that interact with specific enzymes or receptors.

Caption: Hypothetical role of a this compound derivative in a signaling pathway.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an attractive starting material for the synthesis of a wide range of compounds, particularly in the field of medicinal chemistry. The presence of the fluorophenyl group offers potential advantages in drug design, making this compound a subject of continued interest for the development of novel therapeutics. Further research into its biological activities and the exploration of its derivatives are likely to uncover new applications and expand its utility in chemical and pharmaceutical research.

References

- 1. newdrugapprovals.org [newdrugapprovals.org]

- 2. An efficient synthesis of N3,4-diphenyl-5-(4-fluorophenyl)-2-isopropyl-1H-3-pyrrolecarboxamide, a key intermediate for atorvastatin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pure.tue.nl [pure.tue.nl]

- 5. Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Untapped Potential of 5-(4-Fluorophenyl)valeric Acid: A Technical Guide for Medicinal Chemistry

Introduction

In the landscape of drug discovery and development, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents. 5-(4-Fluorophenyl)valeric acid, a structurally intriguing molecule, presents itself as a promising yet underexplored starting point for medicinal chemistry campaigns. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential applications of this compound, based on its chemical characteristics and by drawing parallels with structurally related bioactive compounds. While extensive research on this specific molecule is not yet prevalent in publicly available literature, its constituent moieties—a fluorinated phenyl ring and a valeric acid chain—are well-established pharmacophores, suggesting a high potential for biological activity.

This document will delve into the potential therapeutic areas where this compound and its derivatives could be impactful, propose hypothetical screening workflows, and provide example synthetic strategies for library generation.

Physicochemical Properties

A solid understanding of the physicochemical properties of a starting molecule is crucial for any drug discovery program. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃FO₂ | --INVALID-LINK-- |

| Molecular Weight | 196.22 g/mol | --INVALID-LINK-- |

| Appearance | White to light yellow crystalline powder | --INVALID-LINK-- |

| Melting Point | 75-79 °C | --INVALID-LINK-- |

| CAS Number | 24484-22-8 | --INVALID-LINK-- |

Potential Therapeutic Applications and Mechanistic Hypotheses

The structural components of this compound suggest several potential avenues for therapeutic intervention. The presence of the 4-fluorophenyl group can enhance metabolic stability and binding affinity to target proteins through favorable interactions, a common strategy in modern medicinal chemistry. The valeric acid moiety provides a handle for derivatization and can mimic endogenous fatty acids, potentially interacting with a range of biological targets.

Neurology and Neurodegenerative Diseases

Valproic acid, a structurally related short-chain fatty acid, is a well-established antiepileptic and mood-stabilizing drug. Its mechanisms of action are multifaceted, including the inhibition of histone deacetylases (HDACs) and modulation of GABAergic neurotransmission. It is plausible that this compound, as a lipophilic analogue, could exhibit similar or enhanced CNS activity.

-

Hypothesized Signaling Pathway: HDAC Inhibition

Oncology

The fluorophenyl moiety is present in numerous anticancer drugs, where it can contribute to enhanced binding to target enzymes or receptors. Furthermore, the structural similarity to some non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential activity against cyclooxygenase (COX) enzymes, which are often upregulated in cancerous tissues.

Inflammatory Diseases

Phenylalkanoic acids are a common structural motif in NSAIDs. By targeting enzymes like COX-1 and COX-2, derivatives of this compound could potentially be developed as novel anti-inflammatory agents.

Proposed Experimental Workflows and Protocols

To explore the therapeutic potential of this compound, a systematic screening approach is recommended. This would involve the synthesis of a focused library of derivatives followed by a cascade of in vitro and in vivo assays.

-

Proposed Screening Workflow

Example Experimental Protocol: In Vitro HDAC Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound derivatives against human recombinant HDAC1.

-

Materials:

-

Human recombinant HDAC1 enzyme.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Trichostatin A (TSA) as a positive control.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

-

Developer solution (containing a protease to cleave the deacetylated substrate).

-

Test compounds (derivatives of this compound) dissolved in DMSO.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control (TSA) in assay buffer.

-

In a 96-well black microplate, add the HDAC1 enzyme to each well, followed by the test compounds or control.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

-

Incubate for 60 minutes at 37°C.

-

Stop the reaction by adding the developer solution.

-

Incubate for 15 minutes at 37°C.

-

Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Synthetic Strategies for Derivative Library Generation

The carboxylic acid group of this compound is an excellent handle for chemical modification, allowing for the synthesis of a diverse library of amides and esters.

-

General Synthetic Scheme for Amide Derivatives

While this compound is currently underexplored in medicinal chemistry literature, its structural features strongly suggest its potential as a valuable scaffold for the development of new therapeutic agents. By leveraging established knowledge of related pharmacophores and employing systematic screening and synthetic strategies, researchers can unlock the therapeutic potential of this promising molecule. This guide provides a foundational framework to inspire and direct future research efforts in neurology, oncology, and inflammatory diseases, with the ultimate goal of translating this chemical entity into novel clinical candidates.

An In-depth Technical Guide to 5-(4-Fluorophenyl)valeric Acid: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Fluorophenyl)valeric acid, a fluorinated carboxylic acid, is a key synthetic intermediate in the pharmaceutical industry, most notably in the production of Atorvastatin, a widely prescribed lipid-lowering medication. This technical guide provides a comprehensive review of the available literature on this compound, detailing its chemical and physical properties, established synthesis protocols, and exploring its potential, though not extensively studied, biological activities based on structural analogs. This document aims to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Chemical and Physical Properties

This compound is a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃FO₂ | [2] |

| Molecular Weight | 196.22 g/mol | [2] |

| CAS Number | 24484-22-8 | [2] |

| Melting Point | 75-79 °C | [1] |

| Appearance | White to light yellow crystalline powder | Smolecule |

| Solubility | Information not widely available, likely soluble in organic solvents. | |

| SMILES | O=C(O)CCCCC1=CC=C(F)C=C1 | |

| InChI Key | BXEFPLJKYWEEAN-UHFFFAOYSA-N |

Synthesis of this compound

The synthesis of this compound is well-documented in patent literature, primarily in the context of Atorvastatin synthesis. Two principal routes have been described: the Knoevenagel condensation and Friedel-Crafts acylation.

Knoevenagel Condensation Route

This method involves the condensation of 4-fluorobenzaldehyde with a malonic ester, followed by hydrolysis and decarboxylation.

Experimental Protocol:

-

Step 1: Knoevenagel Condensation: 4-fluorobenzaldehyde is reacted with diethyl malonate in the presence of a base catalyst, such as piperidine or an immobilized enzyme, in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction mixture is typically stirred at room temperature.

-

Step 2: Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to hydrolysis using a strong base, such as sodium hydroxide, followed by acidification and heating to induce decarboxylation, yielding this compound.

Caption: Workflow for the synthesis of this compound via Knoevenagel condensation.

Friedel-Crafts Acylation Route

This approach utilizes the acylation of fluorobenzene with glutaric anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol:

-

Step 1: Friedel-Crafts Acylation: Fluorobenzene is reacted with glutaric anhydride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent such as dichloromethane. The reaction is generally carried out at reduced temperatures to control selectivity. This step yields 4-(4-fluorobenzoyl)butyric acid.

-

Step 2: Reduction: The keto group of 4-(4-fluorobenzoyl)butyric acid is then reduced to a methylene group. A common method for this transformation is the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Biological Activities and Potential Applications

Direct studies on the biological activities of this compound are scarce in publicly available literature. Its primary documented application is as a crucial building block in the multi-step synthesis of Atorvastatin.[3][4][5][6][7][8][9] However, based on its structural features, some potential biological activities can be inferred from related compounds.

Inferred Activities from Valeric Acid

Valeric acid (pentanoic acid) is a short-chain fatty acid (SCFA) that is known to possess a range of biological activities. It is a product of gut microbiota and has been investigated for its effects on various physiological processes.[4] Studies have shown that valeric acid may exhibit:

-

Anti-inflammatory properties: By modulating cytokine production.

-

Neuroprotective effects: Potentially through the inhibition of histone deacetylases (HDACs).

-

Antimicrobial activity: Contributing to gut health by inhibiting the growth of pathogenic bacteria.

It is plausible that the valeric acid backbone of this compound could contribute to similar, albeit modulated, activities.

Inferred Activities from Fluorophenyl Carboxylic Acids

The presence of a fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Fluorine substitution is a common strategy in drug design to enhance metabolic stability and binding affinity. Other small fluorophenyl-containing carboxylic acids have been explored for various therapeutic targets, although no direct link to this compound has been established.

Role as a Synthetic Intermediate

The most significant and well-established role of this compound is as a precursor in the industrial synthesis of Atorvastatin. In this context, the valeric acid side chain is elaborated and incorporated into the pyrrole core of the final drug molecule.

Caption: Logical relationship of this compound as an intermediate in the synthesis of Atorvastatin.

Conclusion

This compound is a compound of significant interest in the field of pharmaceutical synthesis. While its own biological profile remains largely unexplored, its role as a key intermediate for the synthesis of Atorvastatin is firmly established. The synthetic routes to this compound are well-defined, offering reliable methods for its production. Future research could focus on investigating the potential intrinsic biological activities of this compound and its simple derivatives, drawing inspiration from the known properties of valeric acid and other fluorinated carboxylic acids. Such studies could potentially uncover new therapeutic applications for this readily accessible molecule.

References

- 1. This compound | 24484-22-8 [chemicalbook.com]

- 2. scbt.com [scbt.com]

- 3. WO2003004457A2 - Preparation process for atorvastatin and intermediates - Google Patents [patents.google.com]

- 4. Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates - Li - Current Medicinal Chemistry [snv63.ru]

- 5. US20090221839A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]

- 6. US5969156A - Crystalline [R- (R*,R*)]-2-(4-Dfluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)- 3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic acid hemi calcium salt (atorvastatin) - Google Patents [patents.google.com]

- 7. EP2240442B1 - Preparation process useful in synthesis of atorvastatin - Google Patents [patents.google.com]

- 8. WO2002057274A1 - A process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

The Emergence of a Key Synthetic Building Block: A Technical History of 5-(4-Fluorophenyl)valeric Acid

For Immediate Release

[City, State] – December 29, 2025 – A comprehensive technical review released today sheds light on the history and discovery of 5-(4-Fluorophenyl)valeric acid, a crucial intermediate in modern pharmaceutical synthesis. While not a therapeutic agent in its own right, the development and availability of this fluorinated phenylalkanoic acid have played a significant, albeit often behind-the-scenes, role in the production of life-saving medications. This whitepaper provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this important compound.

A Molecule Born of Synthetic Necessity

The history of this compound is intrinsically linked to the rise of synthetic organic chemistry and the increasing demand for complex molecular scaffolds in drug discovery. While a singular "discovery" event is not well-documented in the scientific literature, its emergence can be traced to the broader exploration of fluorinated organic compounds and their unique properties in medicinal chemistry. The introduction of a fluorine atom into an organic molecule can significantly alter its metabolic stability, binding affinity, and pharmacokinetic profile.

The primary driver for the synthesis and subsequent commercial availability of this compound appears to be its utility as a key building block in the industrial synthesis of more complex active pharmaceutical ingredients (APIs). Notably, it has been identified as a valuable intermediate in the manufacturing process of Atorvastatin, the active ingredient in the blockbuster cholesterol-lowering drug Lipitor.[1] The structural framework of this compound provides a pre-formed phenylpentanoic acid moiety, which is a core component of the final drug structure.

Physicochemical Characteristics

This compound is a white to off-white crystalline solid with the chemical formula C₁₁H₁₃FO₂ and a molecular weight of 196.22 g/mol .[2][3] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃FO₂ | [2][3] |

| Molecular Weight | 196.22 g/mol | [2][3] |

| CAS Number | 24484-22-8 | [2][3] |

| Melting Point | 75-79 °C | [2] |

| Appearance | White to light yellow crystalline powder | [4] |

Synthesis Methodologies

Several synthetic routes to this compound have been described, reflecting standard organic chemistry transformations. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations.

Key Experimental Protocols

1. Knoevenagel Condensation followed by Hydrolysis and Decarboxylation:

This classical approach involves the reaction of 4-fluorobenzaldehyde with a malonic ester, such as diethyl malonate, in the presence of a base. The resulting intermediate undergoes subsequent hydrolysis and decarboxylation to yield the desired product.[4]

-

Step 1: Knoevenagel Condensation: 4-Fluorobenzaldehyde and diethyl malonate are reacted in the presence of a base like piperidine or sodium ethoxide in a suitable solvent such as ethanol or toluene. The reaction mixture is typically heated to drive the condensation.

-

Step 2: Hydrolysis: The resulting diethyl 2-(4-fluorobenzylidene)malonate is hydrolyzed using a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. This step converts the ester groups to carboxylate salts.

-

Step 3: Decarboxylation: The hydrolyzed intermediate is acidified and heated. The malonic acid derivative is unstable under these conditions and readily loses carbon dioxide to form this compound.

2. Alkylation of 4-Fluorophenylacetonitrile:

An alternative route begins with 4-fluorophenylacetonitrile. This method involves a sequence of alkylation and hydrolysis steps.[4]

-

Step 1: Alkylation: 4-Fluorophenylacetonitrile is deprotonated with a strong base, such as sodium amide or lithium diisopropylamide (LDA), to form a carbanion. This is then reacted with a suitable three-carbon electrophile, like 1,3-dibromopropane or 1-bromo-3-chloropropane, to introduce the remainder of the valeric acid carbon chain.

-

Step 2: Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to convert the nitrile group into a carboxylic acid, yielding this compound.

Below is a generalized workflow for the synthesis of this compound.

Biological Significance and Future Outlook

While there is a notable absence of published in-depth pharmacological studies directly on this compound, its structural similarity to other biologically active phenylalkanoic acids suggests potential, albeit unexplored, therapeutic relevance. The broader class of valeric acid derivatives has been investigated for a range of biological activities.

The primary significance of this compound remains its role as a key synthetic intermediate. The efficiency and cost-effectiveness of its production have a direct impact on the manufacturing of essential medicines. Future research may focus on developing more sustainable and greener synthetic methods for its production. Furthermore, the compound could serve as a scaffold for the development of new chemical entities in various therapeutic areas, leveraging the advantageous properties conferred by the fluorine atom.

This technical guide provides a foundational understanding of this compound, from its synthetic origins to its crucial role in the pharmaceutical industry. As drug development continues to evolve, the importance of such key building blocks in enabling the synthesis of complex and life-saving molecules cannot be overstated.

References

- 1. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]

- 2. This compound 97 24484-22-8 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. Buy this compound | 24484-22-8 [smolecule.com]

Fluorinated building blocks in drug discovery

An In-Depth Technical Guide to Fluorinated Building Blocks in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. This guide provides a comprehensive overview of the role of fluorinated building blocks in drug discovery, detailing their synthesis, impact on physicochemical and pharmacological properties, and application in the development of novel therapeutics. Through a combination of in-depth analysis, detailed experimental protocols, and quantitative data, this document serves as a valuable resource for researchers and professionals in the field of drug development.

Introduction: The Unique Role of Fluorine in Medicinal Chemistry

Fluorine, the most electronegative element, possesses a unique combination of properties that make it a powerful tool for modulating the characteristics of drug molecules.[1][2] Its small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allows for its introduction often without significant steric hindrance.[3] The high strength of the carbon-fluorine (C-F) bond (approximately 116 kcal/mol compared to 99 kcal/mol for a C-H bond) contributes significantly to the metabolic stability of fluorinated compounds.[2]

The introduction of fluorine can profoundly influence a molecule's:

-

Metabolic Stability: By blocking sites of oxidative metabolism, fluorination can increase a drug's half-life and bioavailability.[1]

-

Lipophilicity (LogP): Fluorine's effect on lipophilicity is context-dependent; it can either increase or decrease LogP, allowing for fine-tuning of a compound's solubility and permeability.[2]

-

Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic groups and decrease the basicity of amines, impacting a drug's ionization state and target interactions.[4]

-

Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[5]

-

Conformation: The introduction of fluorine can influence the conformational preferences of a molecule, potentially locking it into a bioactive conformation.[4]

This guide will delve into the practical aspects of utilizing fluorinated building blocks, providing actionable information for their synthesis and evaluation in drug discovery programs.

Synthesis of Fluorinated Building Blocks

The ability to strategically introduce fluorine into a molecule is paramount. A variety of synthetic methods are available, ranging from the use of fluorinated starting materials to late-stage fluorination techniques.

Synthesis of Fluorinated Aromatic and Heterocyclic Building Blocks

Aromatic and heterocyclic scaffolds are prevalent in pharmaceuticals. The introduction of fluorine to these systems can significantly enhance their drug-like properties.

2.1.1. Synthesis of 2-(Trifluoromethyl)-1H-benzo[d]imidazole

This protocol describes the synthesis of a trifluoromethylated benzimidazole derivative via the Phillips cyclocondensation reaction.[4]

-

Materials: Substituted 1,2-phenylenediamine, trifluoroacetic acid.

-

Procedure:

-

A mixture of the substituted 1,2-phenylenediamine (1 equivalent) and trifluoroacetic acid (1.2 equivalents) is heated.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and neutralized with a suitable base (e.g., sodium bicarbonate solution).

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)-1H-benzo[d]imidazole derivative.[6]

-

-

Characterization: The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

2.1.2. Synthesis of 4-(Difluoromethoxy)aniline

This procedure outlines the preparation of a difluoromethoxylated aniline, a valuable building block in medicinal chemistry.[7]

-

Materials: 4-Nitrophenol, sodium hydroxide, monochlorodifluoromethane, ferric oxide, activated carbon, hydrazine hydrate.

-

Procedure:

-

4-Nitrophenol is reacted with sodium hydroxide to form sodium 4-nitrophenoxide.

-

The resulting phenoxide is then reacted with monochlorodifluoromethane under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene.

-

The nitro group of 4-(difluoromethoxy)nitrobenzene is reduced to an amine using hydrazine hydrate in the presence of a catalyst system comprising ferric oxide and activated carbon to produce 4-(difluoromethoxy)aniline.[8]

-

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Synthesis of Fluorinated Aliphatic Building Blocks

The incorporation of fluorine into aliphatic and alicyclic systems provides access to novel chemical space with improved properties.

2.2.1. Synthesis of Fluorinated Oxetanes

This protocol describes a novel copper-catalyzed method for the synthesis of α,α-difluoro-oxetanes from epoxides.[9][10]

-

Materials: Aryl epoxide, difluorocarbene precursor, copper catalyst.

-

Procedure:

-

A mixture of the aryl epoxide and a commercially available difluorocarbene precursor is treated with a copper catalyst in a suitable solvent.

-

The reaction proceeds via the selective insertion of a difluorocarbene species into the epoxide ring.

-

The reaction mixture is stirred at the appropriate temperature until completion, as monitored by TLC or GC-MS.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography to yield the desired α,α-difluoro-oxetane.[11]

-

-

Characterization: The structure of the fluorinated oxetane is confirmed using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Impact of Fluorination on Drug Properties: Quantitative Analysis

The decision to incorporate fluorine into a drug candidate is often driven by the desire to optimize its physicochemical and pharmacological properties. The following tables provide a quantitative comparison of key parameters for fluorinated versus non-fluorinated analogs.

Table 1: Comparison of Physicochemical Properties

| Compound Pair | Structure | LogP (Non-fluorinated) | LogP (Fluorinated) | pKa (Non-fluorinated) | pKa (Fluorinated) | Reference(s) |

| Morphine vs. Fluoromorphine | 0.9 | Varies with position | 8.2 | Lowered | [12] | |

| 4-Substituted Piperidine Benzamides | Varies | Varies | Increases with substituent electronegativity | - | - | [11] |

| Saturated Heterocycles | Varies | Varies | Varies | Varies | Decreases with proximity of F to protonation center | [8][13][14] |

Table 2: Comparison of Biological Activity (IC₅₀ Values)

| Drug Target | Inhibitor Pair (Non-F vs. F) | IC₅₀ (Non-fluorinated) | IC₅₀ (Fluorinated) | Reference(s) |

| p38 MAP Kinase | 4-Phenyl-5-(4-pyridyl)-1H-imidazole vs. 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole | - | 48 nM | [15][16][17] |

| Hedgehog Signaling Pathway | 4-(2-pyrimidinylamino)benzamide analog | - | 0.050 nM (Compound 15h) | [5] |

| PARP-1 | Tricyclic indole analogs | Varies | Generally less growth inhibitory | [18] |

Experimental Protocols for Compound Evaluation

The successful development of fluorinated drug candidates relies on robust and reproducible in vitro assays to assess their properties.

Metabolic Stability Assay using Human Liver Microsomes

This protocol details a standard procedure for determining the in vitro metabolic stability of a compound.[1][2][10][19][20][21][22][23]

-

Objective: To determine the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a test compound in human liver microsomes.

-

Materials:

-

Pooled human liver microsomes (HLM)

-

Test compound (10 mM stock in DMSO)

-

Phosphate buffer (0.1 M, pH 7.4)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with an internal standard (IS)

-

96-well plates

-

Incubator shaker (37°C)

-

LC-MS/MS system

-

-

Procedure:

-

Preparation:

-

Prepare a working solution of the test compound (e.g., 1 µM) in phosphate buffer.

-

Prepare the HLM suspension in phosphate buffer (e.g., 0.5 mg/mL).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM suspension and the test compound solution at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. Include a control incubation without the NADPH regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold ACN with IS to the respective wells.

-

-

Sample Processing and Analysis:

-

Centrifuge the plate to precipitate the proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

-

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t₁/₂) = 0.693 / k.

-

Calculate the intrinsic clearance (CLᵢₙₜ) = (V/P) * (0.693 / t₁/₂), where V is the incubation volume and P is the amount of microsomal protein.

-

Caco-2 Permeability Assay

This protocol describes the assessment of a compound's intestinal permeability using the Caco-2 cell monolayer model.[1][2][19][20][21]

-

Objective: To determine the apparent permeability coefficient (Pₐₚₚ) of a test compound across a Caco-2 cell monolayer.

-

Materials:

-

Caco-2 cells

-

Cell culture medium (e.g., DMEM with supplements)

-

Transwell® inserts (e.g., 24-well format)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

Test compound

-

Lucifer yellow (for monolayer integrity testing)

-

LC-MS/MS system

-

-

Procedure:

-

Cell Culture and Monolayer Formation:

-

Seed Caco-2 cells onto Transwell® inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

-

Change the culture medium every 2-3 days.

-

-

Monolayer Integrity Test:

-

Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold.

-

Alternatively, perform a Lucifer yellow permeability assay to assess monolayer integrity.

-

-

Permeability Assay:

-

Wash the monolayers with transport buffer.

-

Add the test compound solution (in transport buffer) to the apical (A) or basolateral (B) side of the monolayer (donor compartment).

-

Add fresh transport buffer to the receiver compartment.

-

Incubate the plates at 37°C with gentle shaking.

-

At specified time points, collect samples from the receiver compartment and replace with fresh buffer.

-

-

Sample Analysis:

-

Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

-

-

-